rac-(1R,2S)-2-cyclopropylcyclopentane-1-carboxylic acid, trans
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Overview
Description
rac-(1R,2S)-2-cyclopropylcyclopentane-1-carboxylic acid, trans: is a chiral compound with a unique structure that includes both cyclopropyl and cyclopentane rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-(1R,2S)-2-cyclopropylcyclopentane-1-carboxylic acid, trans can be achieved through several methods:
Alkylation of Cyclopentane Derivatives: One common method involves the alkylation of cyclopentane derivatives with cyclopropyl halides under basic conditions.
Cyclopropanation Reactions: Another approach is the cyclopropanation of cyclopentane derivatives using diazo compounds or carbenes.
Intramolecular Cyclization: This method involves the intramolecular cyclization of suitable precursors to form the cyclopropyl and cyclopentane rings simultaneously.
Industrial Production Methods: Industrial production of this compound typically involves optimized versions of the above synthetic routes, with a focus on yield, purity, and cost-effectiveness. Large-scale production may utilize continuous flow reactors and advanced purification techniques to ensure high-quality output.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides to convert the carboxylic acid group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group can be converted to esters, amides, or other derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride, or sodium borohydride.
Substitution: Alcohols, amines, and other nucleophiles in the presence of activating agents like dicyclohexylcarbodiimide (DCC).
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Esters, amides, and other derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: The compound is used as a building block in the synthesis of more complex molecules, particularly those with cyclopropyl and cyclopentane motifs.
Chiral Catalysts: It can be employed in the development of chiral catalysts for asymmetric synthesis.
Biology and Medicine:
Pharmaceutical Research: The compound is investigated for its potential biological activity and as a precursor in the synthesis of pharmaceutical agents.
Biochemical Studies: It is used in studies related to enzyme interactions and metabolic pathways involving cyclopropyl and cyclopentane derivatives.
Industry:
Material Science: The compound finds applications in the development of new materials with specific mechanical and chemical properties.
Agrochemicals: It is explored for use in the synthesis of agrochemicals with enhanced efficacy and stability.
Mechanism of Action
The mechanism by which rac-(1R,2S)-2-cyclopropylcyclopentane-1-carboxylic acid, trans exerts its effects depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, influencing metabolic pathways or signaling processes. The cyclopropyl and cyclopentane rings can impart unique steric and electronic properties, affecting the compound’s reactivity and interactions at the molecular level.
Comparison with Similar Compounds
- rac-(1R,2S)-2-cyclopropylcyclopropane-1-carboxylic acid, trans
- rac-(1R,2S)-2-phenylcyclopropylacetic acid, trans
- rac-(1R,2S)-2-ethylcyclopropylacetic acid, trans
Uniqueness: rac-(1R,2S)-2-cyclopropylcyclopentane-1-carboxylic acid, trans is unique due to the presence of both cyclopropyl and cyclopentane rings, which confer distinct steric and electronic characteristics. This makes it a valuable compound for studying the effects of ring strain and conformational dynamics in chemical and biological systems.
Properties
Molecular Formula |
C9H14O2 |
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Molecular Weight |
154.21 g/mol |
IUPAC Name |
2-cyclopropylcyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C9H14O2/c10-9(11)8-3-1-2-7(8)6-4-5-6/h6-8H,1-5H2,(H,10,11) |
InChI Key |
ROAPAKHSMGTKOT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(C1)C(=O)O)C2CC2 |
Origin of Product |
United States |
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